
Meso-tetra(4-sulfonatophenyl)porphine zn(ii)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meso-tetra(4-sulfonatophenyl)porphine zinc(ii) is a synthetic porphyrin compound that contains a zinc ion coordinated to the nitrogen atoms of the porphyrin ring. This compound is known for its water solubility due to the presence of sulfonate groups on the phenyl rings, making it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meso-tetra(4-sulfonatophenyl)porphine zinc(ii) typically involves the reaction of meso-tetra(4-sulfonatophenyl)porphine with a zinc salt, such as zinc acetate, in a suitable solvent like dimethylformamide or methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the zinc ion to the porphyrin ring .
Industrial Production Methods
Industrial production methods for meso-tetra(4-sulfonatophenyl)porphine zinc(ii) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages, such as recrystallization or chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Meso-tetra(4-sulfonatophenyl)porphine zinc(ii) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the zinc ion.
Reduction: Reduction reactions can lead to the formation of reduced zinc porphyrin complexes.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of zinc, while reduction can produce zinc porphyrin complexes with lower oxidation states .
Scientific Research Applications
Meso-tetra(4-sulfonatophenyl)porphine zinc(ii) has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.
Biology: Employed in studies of enzyme mimetics and as a model compound for heme proteins.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and as a component in electrochemical devices.
Mechanism of Action
The mechanism of action of meso-tetra(4-sulfonatophenyl)porphine zinc(ii) involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate to different ligands, facilitating electron transfer processes and catalytic reactions. The porphyrin ring can also participate in light absorption and energy transfer, making it effective in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Meso-tetra(4-sulfonatophenyl)porphine iron(ii): Similar structure but contains an iron ion instead of zinc.
Meso-tetra(4-sulfonatophenyl)porphine copper(ii): Contains a copper ion and exhibits different redox properties.
Meso-tetra(4-sulfonatophenyl)porphine manganese(ii): Contains a manganese ion and is used in different catalytic applications.
Uniqueness
Meso-tetra(4-sulfonatophenyl)porphine zinc(ii) is unique due to its water solubility and the specific properties imparted by the zinc ion. These properties make it particularly useful in applications requiring water-soluble porphyrins and in studies involving zinc coordination chemistry .
Properties
Molecular Formula |
C44H28N4O12S4Zn |
|---|---|
Molecular Weight |
998.4 g/mol |
IUPAC Name |
zinc;4-[10,15,20-tris(4-sulfophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H28N4O12S4.Zn/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+2 |
InChI Key |
UNJMTFRCJLYPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)[N-]3)S(=O)(=O)O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




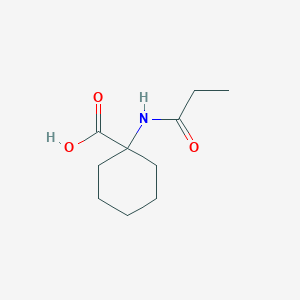
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)
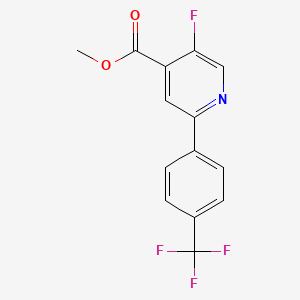

![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)
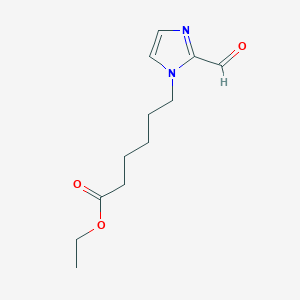



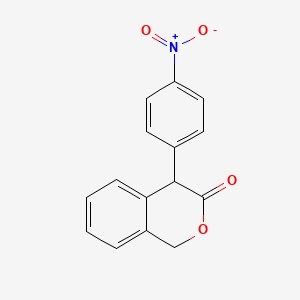
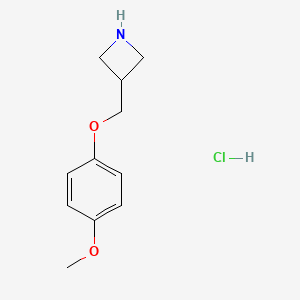
![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)
